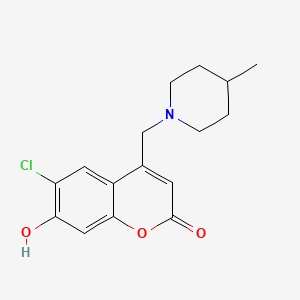

6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Description

Structural Classification Within the Coumarin Family

Coumarins are benzopyrone derivatives characterized by a benzene ring fused to a 2-pyrone ring. The classification of coumarins is based on structural variations, including hydroxylation, alkylation, and substitution patterns. 6-Chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one belongs to the simple coumarin subclass, which includes hydroxylated, alkylated, and substituted derivatives of the parent coumarin structure.

Key Structural Features

| Substituent Position | Functional Group | Role in Bioactivity |

|---|---|---|

| 6 | Chlorine | Enhances electrophilicity, modulates hydrophobic interactions |

| 7 | Hydroxyl | Facilitates hydrogen bonding, improves solubility |

| 4 | (4-Methylpiperidin-1-yl)methyl | Introduces steric bulk, enables π-π stacking with target proteins |

This compound differs from other coumarin derivatives, such as warfarin (a 4-hydroxycoumarin anticoagulant), by its chlorine substitution and piperidinylmethyl side chain, which may influence its binding affinity to biological targets.

Comparative Analysis of Coumarin Derivatives

| Compound | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| This compound | Chromenone | Cl (6), OH (7), (4-Me-piperidinyl)methyl (4) | Potential anticancer, anti-inflammatory |

| Warfarin | 4-Hydroxycoumarin | OH (4), COOR (3) | Anticoagulant |

| 7-Hydroxycoumarin | Simple coumarin | OH (7) | Fluorescent marker |

| Esculetin | Simple coumarin | OH (6,7) | Antioxidant |

The piperidinylmethyl group at the 4-position distinguishes this compound from simpler coumarins, potentially enabling interactions with nitrogen-containing binding sites in enzymes or receptors.

Historical Context of Chromenone Derivatives in Medicinal Chemistry

The development of chromenone derivatives dates to the early 20th century, when coumarins were first isolated from plants and later synthesized for therapeutic use. Key milestones include:

- Perkin’s Coumarin Synthesis (1868): William Henry Perkin pioneered the synthesis of coumarin via the Perkin reaction, establishing the foundation for coumarin-based drug discovery.

- Pechmann Condensation (1893): This method enabled the synthesis of coumarin derivatives from phenols and β-keto esters, facilitating the production of hydroxylated and alkylated coumarins.

- Warfarin Development (1940s): Karl Link’s discovery of 3,3′-methylenebis(4-hydroxycoumarin) in sweet clover led to the development of warfarin, a 4-hydroxycoumarin anticoagulant.

Evolution of Chromenone Derivatives in Drug Design

| Era | Key Innovation | Example Compound | Application |

|---|---|---|---|

| 1920s | Isolation of coumarin from plants | Coumarin | Fragrance, anticoagulant precursor |

| 1950s | Synthesis of 4-hydroxycoumarins | Warfarin | Anticoagulation |

| 2000s | Piperidinyl-substituted chromenones | This compound | Anticancer research |

Recent studies highlight chromenones as pharmacological chaperones, stabilizing misfolded proteins in retinal degeneration models. The introduction of nitrogen-containing substituents (e.g., piperidinylmethyl) reflects modern trends in optimizing drug-likeness and target specificity.

Properties

IUPAC Name |

6-chloro-7-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-10-2-4-18(5-3-10)9-11-6-16(20)21-15-8-14(19)13(17)7-12(11)15/h6-8,10,19H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYUCUITONWCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic or basic conditions.

Hydroxylation: The hydroxy group at position 7 can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Piperidinylmethyl Substitution: The final step involves the substitution of the 4-position with a 4-methylpiperidin-1-ylmethyl group, which can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to reduce the chromen-2-one core or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, nucleophilic reagents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced chromen-2-one derivatives.

Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is with a molecular weight of approximately 321.8 g/mol. The compound features a chromene backbone, which is known for its role in various biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of cell proliferation and induction of apoptosis.

- Case Study : In vitro assays demonstrated that the compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Efficacy Against Bacteria : Research indicated significant antibacterial activity against strains such as Mycobacterium tuberculosis, with an IC50 value demonstrating effective inhibition .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes:

- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase with an IC50 comparable to established inhibitors, making it a candidate for treating conditions like Alzheimer's disease .

| Activity Type | Target Organism/Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 10.5 | Selective against cancer cells |

| Antimicrobial | Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |

| Enzyme Inhibition | Acetylcholinesterase | 0.25 | Comparable to standard treatments |

Research Findings and Insights

Recent studies have emphasized the importance of chromene derivatives in drug discovery. The structural features of this compound contribute to its biological activity, particularly in anticancer and antimicrobial applications.

In silico analyses have also suggested that modifications to the chromene structure can enhance its efficacy against specific targets, paving the way for further research into optimized derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

DNA Interaction: Interacting with DNA to inhibit replication or transcription processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of chromen-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Structural Insights from Crystallography

Crystal structure data for analogues (e.g., ) reveal key bond angles and torsional conformations. For instance, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibits a mean C–C bond length of 1.48 Å and a dihedral angle of 176.6° between the chromen-2-one core and aryl substituents, suggesting planar rigidity conducive to intercalation or receptor binding .

Biological Activity

6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is notable for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the mechanisms of action, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure is characterized by a coumarin backbone with a chlorine atom and a hydroxyl group at specific positions, along with a piperidine moiety. The molecular formula is , and it exists primarily in its dihydrochloride salt form for enhanced solubility.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, which helps reduce the formation of reactive oxygen species (ROS) .

- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its anti-cancer applications .

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer Cells : In vitro studies demonstrated that the compound inhibits cell proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines, showing enhanced efficacy when combined with chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 Value (µM) | Combination with Doxorubicin |

|---|---|---|

| MCF-7 | 10 | Synergistic effect observed |

| MDA-MB-231 | 8 | Synergistic effect observed |

2. Anti-Microbial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

3. Anti-inflammatory Effects

In addition to its anti-cancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Study on Cytotoxicity : A study published in Cancer Letters reported that the compound effectively induced apoptosis in cancer cells through ROS-mediated pathways .

- Synergistic Effects : A combination study showed that pairing this compound with doxorubicin significantly improved therapeutic outcomes in resistant breast cancer models .

- Antimicrobial Testing : In a recent investigation, the compound was tested against various pathogens, revealing promising results that warrant further exploration for clinical applications .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via Mannich reactions involving 7-hydroxycoumarin derivatives. A validated method involves refluxing 4-methyl-7-hydroxycoumarin with formaldehyde and a secondary amine (e.g., 4-methylpiperidine) in ethanol for 6 hours, followed by solvent evaporation and crystallization from acetone . Key optimization parameters include:

- Amine-to-aldehyde ratio : A 1:1 molar ratio minimizes side reactions.

- Temperature : Reflux conditions (~78°C for ethanol) ensure efficient imine formation.

- Catalyst : Acidic or basic conditions may accelerate the reaction, though specific catalysts are not always required.

Yield improvements (up to 75–85%) are achieved by isolating intermediates and using anhydrous solvents to prevent hydrolysis.

Q. How can spectroscopic techniques such as NMR and mass spectrometry confirm the structural integrity and substitution pattern of this coumarin derivative?

- ¹H/¹³C NMR :

- The chloro substituent at position 6 induces deshielding in adjacent protons (e.g., H-5 and H-8), observed as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) .

- The 4-methylpiperidinylmethyl group shows characteristic signals: methyl protons (δ 1.2–1.4 ppm) and piperidine N-CH₂ protons (δ 2.5–3.0 ppm) .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~335 g/mol) confirms the intact structure. Fragmentation patterns (e.g., loss of Cl or piperidine) validate substituent positions .

Advanced Research Questions

Q. What methodologies are recommended for resolving crystal structure disorders in this compound using X-ray crystallography, particularly with SHELXL?

Crystallographic refinement using SHELXL requires addressing disordered substituents (e.g., the 4-methylpiperidinylmethyl group). Strategies include:

- Multi-component modeling : Split the disordered moiety into two or more overlapping parts, refining occupancy factors .

- Restraints : Apply geometric restraints (bond lengths/angles) based on similar structures to stabilize refinement .

- Twinned data handling : For non-merohedral twinning, use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors . High-resolution data (≤1.0 Å) improves disorder resolution.

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of analogs of this compound?

SAR studies focus on modifying the piperidinylmethyl and chloro/hydroxy groups to assess:

- Enzymatic inhibition : Assay analogs against targets like lipoxygenase or HIV-1 protease , measuring IC₅₀ values. For example, chloro substitution enhances electron-withdrawing effects, increasing binding to hydrophobic enzyme pockets .

- Cellular assays : Evaluate cytotoxicity (e.g., CC₅₀ in HIV-1 replication assays) to balance potency and selectivity. Piperidine methylation reduces off-target effects by limiting cationic interactions .

Q. What computational approaches predict binding interactions of this compound with biological targets, such as G-quadruplex DNA?

- Molecular Docking (AutoDock/Vina) : Dock the compound into G-quadruplex grooves, prioritizing π-π stacking between the coumarin core and guanine tetrads. The 4-methylpiperidinylmethyl group may occupy terminal loops, as seen in studies of similar ligands .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess hydrogen bonding between the 7-hydroxy group and phosphate backbones. RMSD/RMSF analyses quantify conformational flexibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Electronic Property Mismatches : If computed UV/Vis spectra (TD-DFT) deviate from experimental λₘₐₓ values, recalibrate solvent effects (e.g., using PCM models ) and assess basis set adequacy (e.g., B3LYP/6-311++G**) .

- NMR Chemical Shift Discrepancies : Use density functional theory (DFT)-calculated shifts (e.g., B3LYP/cc-pVDZ) and compare with experimental data. Adjust for solvent polarity and hydrogen bonding in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.